Incensole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

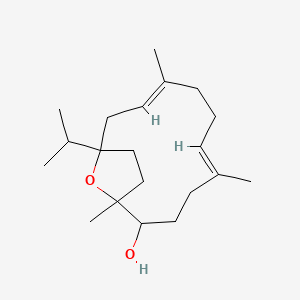

Incensole is a diterpene alcohol and a significant component of frankincense, which is derived from the resin of Boswellia trees . It is known for its low volatility and oily appearance . This compound, along with its acetate ester this compound acetate, is abundant in frankincense and has been used historically in religious ceremonies and for medicinal purposes .

Vorbereitungsmethoden

Incensole can be synthetically prepared from cembrene, a terpenoid, and cembrenol (serratol), its biological precursor . The synthetic route involves the extraction of cold powdered frankincense with petroleum ether, followed by filtration over neutral alumina to remove acidic constituents . Further work-up, including treatment with the reducing agent lithium aluminium hydride, enables the isolation of this compound

Analyse Chemischer Reaktionen

Incensole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield different alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Overview

Incensole acetate has demonstrated significant neuroprotective properties, particularly in models of cerebral ischemia and neuroinflammation. Studies indicate that it may serve as a therapeutic agent for conditions involving neuronal damage.

Key Findings

- Cerebral Ischemia : this compound acetate was shown to protect against ischemic injury in mice. It reduced infarct volumes and improved neurological outcomes when administered post-ischemia, indicating a therapeutic window of up to six hours . The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, along with suppression of NF-κB activation .

- Neuroinflammation : In a study involving lipopolysaccharide-induced memory impairment in rats, this compound acetate improved cognitive function and reduced oxidative stress markers. The compound was administered prior to the inflammatory challenge, demonstrating its preventive potential against neuroinflammatory damage .

Data Table: Neuroprotective Effects of this compound Acetate

| Study | Model | Dosage | Key Outcomes |

|---|---|---|---|

| Moussaieff et al. (2012) | Mice with ischemic injury | 1, 10, 50 mg/kg | Reduced infarct volume; improved neurological activity |

| Chen et al. (2021) | Rats with LPS-induced impairment | 2.5, 5 mg/kg | Enhanced memory performance; decreased cytokine levels |

Psychoactive Properties

Overview

this compound acetate has been identified as a psychoactive agent that can influence mood and anxiety levels through its action on specific ion channels in the brain.

Key Findings

- Anxiolytic and Antidepressant Effects : Research has shown that this compound acetate activates TRPV3 channels in the brain, leading to anxiolytic-like and antidepressive-like effects in animal models. Behavioral tests indicated significant changes in anxiety-related behavior following administration of this compound acetate .

Case Study: Behavioral Impact of this compound Acetate

In an experiment assessing the anxiolytic effects of this compound acetate:

- Methodology : Mice were subjected to standard behavioral tests (elevated plus maze, forced swim test).

- Results : Mice treated with this compound acetate exhibited reduced anxiety behaviors compared to control groups.

Dermatological Applications

Overview

Recent studies have explored the potential of this compound acetate in cosmetic formulations, particularly for skin depigmentation and anti-inflammatory purposes.

Key Findings

- Pigmentation Inhibition : this compound-enriched frankincense volatile oil has shown potent activity in suppressing melanin synthesis while providing antioxidant benefits. This suggests its utility as a whitening agent in topical applications .

- Mechanism of Action : The study identified key pathways involved in melanin synthesis regulation, including STAT3 and MAPK signaling pathways .

Data Table: Dermatological Efficacy of this compound

| Study | Application | Key Findings |

|---|---|---|

| Ma et al. (2023) | Skin depigmentation | Significant reduction in melanin synthesis; antioxidant activity confirmed through DPPH assay |

Wirkmechanismus

The mechanism of action of incensole involves its interaction with various molecular targets and pathways. This compound acetate is a potent agonist of the transient receptor potential vanilloid 3 (TRPV3) channel, which is involved in regulating wound healing, pain perception, and itching . By modulating this channel, this compound acetate exerts its anti-inflammatory and neuroprotective effects . Additionally, this compound acetate inhibits the activation of nuclear factor-κB, a key regulator of inflammation .

Vergleich Mit ähnlichen Verbindungen

Incensole is unique among diterpenoids due to its specific biological activities and its presence in frankincense. Similar compounds include boswellic acids, which are also found in Boswellia resin and have anti-inflammatory and anti-cancer properties . this compound and its acetate derivatives have distinct mechanisms of action, such as the modulation of the TRPV3 channel, which sets them apart from other diterpenoids .

Eigenschaften

Molekularformel |

C20H34O2 |

|---|---|

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

(5E,9E)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |

InChI |

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+ |

InChI-Schlüssel |

SSBZLMMXFQMHDP-WPNGSOMFSA-N |

Isomerische SMILES |

C/C/1=C\CC/C(=C/CC2(CCC(O2)(C(CC1)O)C)C(C)C)/C |

Kanonische SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |

Synonyme |

incensol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.